Diclofensine vs. Imipramine: A Quantified Advantage in Onset of Antidepressant Action
In a 6-week double-blind trial in depressive outpatients, Diclofensine demonstrated a significantly faster onset of clinical efficacy compared to Imipramine, a classical tricyclic antidepressant [1]. The difference was quantified using the Hamilton Depression Rating Scale (HDRS), showing a clear advantage for Diclofensine in the early weeks of treatment.
| Evidence Dimension | Time to Improvement on HDRS |
|---|---|
| Target Compound Data | Superior improvement on the 'inhibition' factor from week 1 to week 3; Superior improvement on 'somatic complaints' during week 3 [1]. |
| Comparator Or Baseline | Imipramine (mean dose 102.9 mg/day) |
| Quantified Difference | Imipramine-treated patients improved more slowly; Diclofensine groups showed faster and greater early improvement. |
| Conditions | 6-week, double-blind, randomized trial in 60 outpatients with depression; Diclofensine groups received a mean of 64.0 mg/day or 97.6 mg/day [1]. |
Why This Matters
A faster onset of action is a clinically meaningful differentiator that can guide compound selection for studies modeling treatment response latency or early therapeutic intervention.
- [1] Capponi R, Hormazabal L, Schmid-Burgk W. Diclofensine and imipramine. A double-blind comparative trial in depressive out-patients. Neuropsychobiology. 1985;14(4):173-80. View Source
